5-Methoxytryptophol-benzene-d4
Description
Contextualization of Stable Isotope-Labeled Compounds in Chemical Biology
Stable isotope-labeled compounds are powerful tools in chemical and biological research, where specific atoms in a molecule are replaced with their heavier, non-radioactive isotopes. musechem.com Common stable isotopes utilized in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comtocris.com This labeling process creates molecules that are chemically and physically almost identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. amerigoscientific.com This unique characteristic allows them to be used as tracers to follow the metabolic fate of a compound, elucidate reaction mechanisms, and quantify endogenous molecules in complex biological samples. symeres.com The applications of stable isotopes are broad, spanning from metabolic research and drug development to environmental science and proteomics. amerigoscientific.com
Significance of Deuteration in Mechanistic and Analytical Studies of Bioactive Indoles
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a particularly valuable technique in the study of bioactive indoles. snnu.edu.cn This substitution is the smallest structural change possible in a molecule, meaning deuterated analogs have nearly identical chemical properties and pharmacological profiles to the unlabeled compound. tocris.com A key difference, however, is that the carbon-deuterium (C-D) bond is significantly stronger (6 to 9 times more stable) than the carbon-hydrogen (C-H) bond. tocris.com This property, known as the kinetic isotope effect, can be exploited in mechanistic studies to understand how bonds are broken during metabolic reactions. symeres.comsnnu.edu.cn
In analytical chemistry, deuterated compounds, including deuterated indoles, are considered the gold standard for use as internal standards in quantitative analysis, especially when using mass spectrometry. clearsynth.comaptochem.com An internal standard is a compound added to a sample in a known quantity to help correct for variability during sample extraction, chromatographic injection, and ionization. tocris.comaptochem.com Because a deuterated internal standard co-elutes with the unlabeled analyte and has a similar ionization response, it can compensate for matrix effects and improve the accuracy and precision of quantification. clearsynth.comaptochem.com This is crucial for accurately measuring the low concentrations of bioactive indoleamines in complex biological fluids and tissues. nih.govtandfonline.com
Overview of 5-Methoxytryptophol (B162933) as a Parent Indoleamine in Biological Systems
5-Methoxytryptophol (5-ML) is a naturally occurring indoleamine compound synthesized in the pineal gland. tandfonline.comhmdb.casigmaaldrich.com Its presence and metabolism have been described in various species, including rodents and humans. hmdb.ca The concentration of 5-methoxytryptophol in the pineal gland and plasma exhibits a circadian rhythm, synchronized with the light-dark cycle. tandfonline.comhmdb.ca In contrast to melatonin (B1676174), levels of 5-methoxytryptophol are typically highest during the daylight hours and decrease after the onset of darkness. hmdb.ca This diurnal pattern suggests a role in the body's regulation of circadian rhythms. tandfonline.comcaymanchem.com
5-Methoxytryptophol is metabolically derived from serotonin (B10506), a key neurotransmitter. tandfonline.comoup.com The metabolic pathway of indoleamines in the pineal gland begins with the amino acid tryptophan. mdpi.com Tryptophan is converted to serotonin, which then serves as a precursor for several compounds. oup.commdpi.com Serotonin can be converted to 5-hydroxytryptophol (B1673987) by the enzyme monoamine oxidase followed by reduction. oup.combioscientifica.com Subsequently, the enzyme hydroxyindole-O-methyltransferase (HIOMT) methylates 5-hydroxytryptophol to form 5-methoxytryptophol. mdpi.combioscientifica.com This same enzyme, HIOMT, is also involved in the final step of melatonin synthesis, where it methylates N-acetylserotonin. mdpi.comphysiology.org Thus, 5-methoxytryptophol and melatonin are closely related products of serotonin metabolism within the pineal gland. oup.com
Rationale for Research on 5-Methoxytryptophol-benzene-d4 as a Research Tool
Given the biological significance of 5-methoxytryptophol as an endogenously produced indoleamine involved in circadian regulation, accurately measuring its concentration in biological systems is crucial for research. tandfonline.comcaymanchem.com However, the complexity of biological samples and the typically low concentrations of such molecules present analytical challenges. clearsynth.com
This is the primary rationale for the use of this compound. As a deuterated analogue of the parent compound, it serves as an ideal internal standard for quantitative analysis by mass spectrometry. szabo-scandic.commedchemexpress.com By incorporating four deuterium atoms onto the benzene (B151609) ring of the indole (B1671886) structure, it is rendered chemically identical for extraction and chromatography but mass-shifted for distinct detection. szabo-scandic.comszabo-scandic.com This allows researchers to correct for analytical variability and matrix effects, leading to highly accurate and precise quantification of endogenous 5-methoxytryptophol. clearsynth.comlcms.cz The use of such stable isotope-labeled standards is essential for robust bioanalytical methods in pharmacology, neurochemistry, and endocrinology research. aptochem.comszabo-scandic.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 75238-47-0 | szabo-scandic.comszabo-scandic.com |
| Molecular Formula | C₁₁H₉D₄NO₂ | szabo-scandic.com |
| Molecular Weight | 195.26 | szabo-scandic.com |
| Synonym | Deuterium labeled 5-Methoxytryptophol | szabo-scandic.commedchemexpress.com |
| Application | Internal standard for quantitative analysis | szabo-scandic.commedchemexpress.commedchemexpress.com |
Structure
3D Structure
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-phenylmethoxy-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2/i8D2,9D2 |
InChI Key |
SQAUQUOZCKVQND-LZMSFWOYSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCO |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of 5 Methoxytryptophol Benzene D4
Precursor Synthesis and Benzene (B151609) Ring Deuteration Strategies for Indole (B1671886) Derivatives
The synthesis of 5-Methoxytryptophol-benzene-d4 necessitates the preparation of a deuterated precursor, typically a deuterated p-methoxyphenylhydrazine. The strategic incorporation of deuterium (B1214612) onto the benzene ring of an indole derivative is a critical step that can be achieved through various methodologies.
A common precursor for the "5-methoxy" portion of the target molecule is p-anisidine (B42471) (4-methoxyaniline). chemicalbook.com Methods for the regioselective deuteration of anilines have been developed, offering a viable route to the required deuterated starting materials. One such method involves the use of a strong acid in deuterated water (D₂O) to facilitate hydrogen-deuterium exchange at the ortho and para positions of the aniline (B41778) ring. However, for p-anisidine, the methoxy (B1213986) group does not significantly promote deuteration under these conditions, allowing for selective deuteration at the positions corresponding to the eventual 4, 6, and 7 positions of the indole ring. nih.gov
More advanced and efficient methods for the deuteration of anilines utilize transition metal catalysis. For instance, an iron-phosphorus pair-site catalyst has demonstrated high efficiency and regioselectivity for the ortho-deuteration of p-anisidine in D₂O, achieving high deuterium incorporation. nih.gov Such catalytic systems offer a more controlled and cost-effective approach to producing the deuterated aniline precursors required for the synthesis of this compound.
Once the deuterated p-anisidine is obtained, it can be converted to the corresponding deuterated p-methoxyphenylhydrazine. A standard method for this conversion is diazotization of the aniline followed by reduction. For example, 4-methoxyphenylhydrazine hydrochloride can be prepared from 4-anisidine by conversion to the diazonium salt and subsequent reduction with a reagent like stannous chloride. nih.gov This general approach can be adapted for the deuterated analog.
Chemical Synthesis of 5-Methoxytryptophol (B162933) and its Deuterated Analogues
The core of the synthesis of 5-Methoxytryptophol and its deuterated analogues typically revolves around the construction of the indole ring system, followed by the introduction or modification of the side chain at the C3 position.
Adaptations of Fischer Indolization for Methoxyindole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives from a phenylhydrazine (B124118) and a suitable aldehyde or ketone under acidic conditions. wikipedia.orgnih.govyoutube.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring. wikipedia.orgnih.gov This is a crucial point, as it validates the strategy of using a pre-deuterated phenylhydrazine to synthesize a deuterated indole.
In the context of this compound, the Fischer indole synthesis would involve the reaction of 4-methoxyphenylhydrazine-d4 hydrochloride with a suitable carbonyl compound that can provide the 3-(2-hydroxyethyl) side chain. A common reagent for this purpose is 4-hydroxybutanal or its equivalents. The reaction is typically catalyzed by a Brønsted acid such as hydrochloric acid or sulfuric acid, or a Lewis acid like zinc chloride. wikipedia.org
It is important to note that the Fischer indole synthesis with methoxy-substituted phenylhydrazones can sometimes lead to the formation of abnormal products due to the electronic effects of the methoxy group. nih.gov Therefore, careful control of reaction conditions such as acid concentration and temperature is necessary to favor the desired 5-methoxyindole (B15748) product. nih.gov
Derivatization Techniques for Tryptophol (B1683683) Precursors
An alternative to the direct introduction of the hydroxyethyl (B10761427) side chain during the Fischer indole synthesis is the derivatization of a pre-formed deuterated 5-methoxyindole. For instance, one could start with the synthesis of 5-methoxyindole-d4. This can be achieved via the Fischer indole synthesis using 4-methoxyphenylhydrazine-d4 and a simpler carbonyl compound, followed by subsequent functionalization.
One common route involves the introduction of an acetic acid side chain at the C3 position to form 5-methoxyindole-3-acetic acid-d4. This can be achieved through various methods, such as the reaction of the deuterated indole with a haloacetic acid derivative. The resulting deuterated indole-3-acetic acid can then be reduced to this compound. acs.org A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) or a deuterated equivalent if further labeling is desired on the side chain. googleapis.comnih.gov
Another approach involves the conversion of tryptophols to other functional groups to facilitate further reactions. For example, 5-methoxytryptophol can be converted to its tosylate derivative, which can then be subjected to nucleophilic substitution reactions. nih.gov While this is more relevant for creating more complex molecules, it highlights the versatility of the tryptophol functional group.
Isotopic Incorporation Approaches for Benzene-d4 Labeling
The primary strategy for achieving benzene-d4 labeling in 5-Methoxytryptophol is through the use of a precursor that already contains the deuterium atoms on the benzene ring. As discussed in section 2.1, the synthesis and use of 4-methoxyphenylhydrazine-d4 is the most direct approach. nih.gov
Direct hydrogen-isotope exchange on the pre-formed 5-methoxyindole or 5-methoxytryptophol is another potential, though likely less specific, method. Palladium-catalyzed H-D exchange reactions have been shown to be effective for the deuteration of indoles. acs.orgworktribe.com These methods often use deuterated acetic acid (CD₃CO₂D) as the deuterium source and can lead to deuterium incorporation at various positions on the indole ring, including the benzene portion. However, achieving specific labeling of only the four benzene positions while leaving the rest of the molecule untouched would require careful optimization of catalysts and reaction conditions. acs.org
Purification and Analytical Assessment of Synthetic this compound for Research Purity
The purification of the final product is crucial to ensure its suitability for research applications. Common purification techniques for indole derivatives include column chromatography on silica (B1680970) gel. nih.gov For tryptophols, which can be somewhat polar, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is often used as the eluent.
The analytical assessment of this compound relies on a combination of spectroscopic techniques to confirm its identity, purity, and the extent and location of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum of the deuterated compound, the disappearance or significant reduction in the intensity of the signals corresponding to the protons at positions 4, 6, and 7 of the indole ring, as well as the corresponding proton on the benzene ring of the methoxy substituent if that was the synthetic route, would confirm successful deuteration. researchgate.netucla.eduresearchgate.netmdpi.com The remaining signals for the protons on the pyrrole (B145914) ring and the side chain would be expected to be present. ¹³C NMR spectroscopy can also provide valuable information, as the signals for the deuterated carbons will be split into multiplets due to coupling with deuterium (which has a spin I=1) and will have a lower intensity. researchgate.netucla.eduresearchgate.netmdpi.com
Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight of the compound and confirming the incorporation of deuterium. nih.govnih.gov The mass spectrum of this compound would show a molecular ion peak (M+) that is four mass units higher than that of the non-deuterated compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful technique for the analysis of tryptophol derivatives, often after derivatization to increase their volatility. nih.govnih.govnih.gov
The combination of these analytical methods allows for a thorough characterization of the synthesized this compound, ensuring its high purity and confirming the specific isotopic labeling pattern required for its intended research applications.
Analytical Methodologies and Applications of 5 Methoxytryptophol Benzene D4 in Quantitative Bioanalysis
Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Mass Spectrometry
In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. 5-Methoxytryptophol-benzene-d4, with its four deuterium (B1214612) atoms on the benzene (B151609) ring, provides a mass shift of +4 Da compared to its unlabeled counterpart. This mass difference allows for the clear differentiation between the analyte and the internal standard by the mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis.
Principles of Isotope Dilution Mass Spectrometry for Indoleamine Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound (the internal standard) to a sample before processing. The fundamental principle of IDMS is the measurement of the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard.
The process begins with the addition of a precise amount of this compound to the biological sample (e.g., plasma, urine, or tissue homogenate). This "spiked" sample is then subjected to extraction, purification, and derivatization procedures. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant.
During mass spectrometric analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the unlabeled analyte and the deuterated internal standard. The concentration of the analyte in the original sample is then calculated based on the measured isotope ratio and the known amount of the added internal standard. This method effectively corrects for variations in sample recovery and matrix effects, which are common challenges in bioanalysis that can lead to inaccurate quantification.
Advantages of this compound as an Internal Standard for Related Analytes
The use of this compound as an internal standard offers several key advantages for the quantification of not only 5-methoxytryptophol (B162933) but also other structurally related indoleamines, such as melatonin (B1676174), serotonin (B10506), and their metabolites.
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects are effectively nullified, leading to more accurate results.
Compensation for Sample Loss: During the multi-step process of sample preparation, including extraction, evaporation, and reconstitution, some of the analyte may be lost. As the SIL-IS has very similar chemical and physical properties to the analyte, it will be lost at a proportional rate. Therefore, the ratio of the analyte to the internal standard remains unchanged, ensuring that the final calculated concentration is accurate despite any sample loss.
Improved Precision and Accuracy: By minimizing the impact of variations in sample handling and matrix effects, the use of a SIL-IS like this compound significantly improves the precision and accuracy of the analytical method. This is particularly critical in clinical and research settings where reliable data is essential.
Structural Analogy: The close structural resemblance of this compound to other indoleamines makes it a suitable internal standard for a panel of related compounds. Its similar extraction recovery and chromatographic behavior ensure that it can effectively track the analytes of interest throughout the analytical process.
Advanced Chromatographic-Mass Spectrometric Techniques for Indoleamine Profiling
The combination of chromatographic separation with mass spectrometric detection provides the high selectivity and sensitivity required for the analysis of low-concentration indoleamines in complex biological matrices. The use of this compound as an internal standard is integral to the robustness of these advanced analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies with this compound
Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone technique for the analysis of volatile and semi-volatile compounds for decades. For indoleamines, which are generally not volatile, a derivatization step is required to increase their volatility and thermal stability for GC analysis.
In a typical GC-MS workflow for indoleamine analysis, the sample extract, spiked with this compound, is derivatized, often with agents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting derivatives are then injected into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column.
The separated compounds then enter the mass spectrometer, which is typically operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only specific ions corresponding to the analyte and the internal standard. This targeted approach significantly enhances the sensitivity and selectivity of the analysis. The use of a deuterated internal standard is critical in GC-MS to correct for any variability in the derivatization reaction and potential degradation during the high-temperature analysis.
Table 1: Illustrative GC-MS Parameters for Indoleamine Analysis using a Deuterated Internal Standard
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 20 °C/min to 300 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Monitored Ions (m/z) | Analyte-specific and IS-specific ions |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches Utilizing this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantitative bioanalysis of a wide range of compounds, including indoleamines. Its key advantages include high sensitivity, specificity, and the ability to analyze non-volatile and thermally labile compounds without the need for derivatization.
In an LC-MS/MS method, the sample extract containing the analytes and this compound is injected into a liquid chromatograph. The compounds are separated on a reversed-phase column, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for indoleamines, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+.
The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte and the internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This two-stage mass filtering provides exceptional selectivity and reduces background noise, enabling the quantification of very low concentrations of indoleamines. The use of this compound is crucial for correcting matrix effects, which can be particularly pronounced in ESI.
The integration of ultra-high performance liquid chromatography (UHPLC) with tandem mass spectrometry further enhances the capabilities of LC-MS/MS for indoleamine profiling. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for separations at higher pressures and flow rates.
The main benefits of UHPLC include:
Faster Analysis Times: The high-pressure capabilities of UHPLC systems allow for the use of shorter columns and higher flow rates, significantly reducing the run time per sample and increasing sample throughput.
Improved Resolution: The smaller particle sizes of UHPLC columns lead to sharper and narrower chromatographic peaks, resulting in better separation of closely related indoleamines and their isomers.
Increased Sensitivity: The narrower peaks from UHPLC result in a higher concentration of the analyte entering the mass spectrometer at any given time, leading to an improved signal-to-noise ratio and thus, lower limits of detection.
When combined with a stable isotope-labeled internal standard like this compound, UHPLC-MS/MS provides a powerful platform for the rapid, sensitive, and accurate quantification of a comprehensive panel of indoleamines in biological samples.
Table 2: Example UHPLC-MS/MS Method Parameters for Indoleamine Profiling
| Parameter | Value |
| UHPLC System | |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Tandem Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| MRM Transitions | Analyte-specific and IS-specific precursor > product ions |
Tandem Quadrupole and Orbitrap Mass Spectrometry for Enhanced Selectivity
In quantitative bioanalysis, achieving high selectivity is critical to distinguish the target analyte from matrix interferences and ensure accurate measurement. Tandem mass spectrometry (MS/MS) is the premier technique for this purpose, with tandem quadrupole and high-resolution Orbitrap mass spectrometers offering distinct advantages for methods utilizing this compound.
Tandem Quadrupole Mass Spectrometry (QqQ) : This is the most widely used platform for targeted quantification due to its high sensitivity, specificity, and wide dynamic range. mdpi.com The instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process involving two stages of mass filtering.
First Quadrupole (Q1) : This is set to isolate a specific precursor ion. For 5-Methoxytryptophol, this would be its protonated molecule [M+H]⁺. Simultaneously, a separate MRM transition is set for the [M+H]⁺ of the this compound internal standard, which will have a mass-to-charge ratio (m/z) that is 4 Daltons higher.
Second Quadrupole (q2) : This acts as a collision cell, where the isolated precursor ions are fragmented by collision with an inert gas.
Third Quadrupole (Q3) : This is set to detect a specific, characteristic product ion resulting from the fragmentation.
This two-stage mass filtering significantly reduces chemical noise, as it is highly improbable that an interfering compound will have both the same precursor ion mass and produce the same product ion as the analyte of interest. youtube.com The specificity of MRM allows for the accurate quantification of 5-Methoxytryptophol even at very low concentrations in complex matrices like plasma or urine.
Orbitrap Mass Spectrometry : As a type of high-resolution accurate mass (HRAM) spectrometer, the Orbitrap analyzer provides an alternative and powerful approach. thermofisher.com Instead of relying on MRM, it leverages its ability to measure m/z with very high resolution and mass accuracy (typically <5 ppm). thermofisher.com This allows the instrument to distinguish between the analyte and interfering compounds that may have the same nominal mass but a slightly different exact mass. mdpi.com For quantitative analysis, data can be acquired in full scan mode or by using selected ion monitoring (SIM), where the instrument focuses on a narrow m/z range around the analyte and internal standard, increasing sensitivity and duty cycle. The primary advantage of HRAM is the ability to provide an extra dimension of confidence in compound identification and to retrospectively analyze data for other compounds without re-running samples.
The use of this compound is fully compatible with both platforms, providing a robust internal standard that is differentiated from the endogenous analyte by its mass difference while sharing nearly identical chemical properties.
Method Development and Validation for Biological Matrices
The development of a reliable bioanalytical method requires a systematic approach to sample preparation and a thorough validation process to demonstrate that the method is fit for its intended purpose.
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interferences that could affect the analysis, and concentrate the sample to achieve the desired sensitivity. pjoes.com Common biological matrices for 5-Methoxytryptophol analysis include plasma, serum, and urine. researchgate.netnih.gov Three primary techniques are widely employed:
Protein Precipitation (PPT) : This is a simple and rapid method, often used for plasma or serum samples. nih.gov An organic solvent, typically acetonitrile, is added to the sample, causing proteins to denature and precipitate. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While fast, this method provides minimal cleanup and can be susceptible to significant matrix effects.
Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). This technique provides a cleaner extract than PPT. For indoleamines like 5-Methoxytryptophol, adjusting the pH of the aqueous phase can optimize the extraction efficiency into a non-polar organic solvent like methyl tert-butyl ether or ethyl acetate (B1210297).
Solid-Phase Extraction (SPE) : SPE is a highly selective and effective technique that can provide the cleanest extracts. nih.gov The sample is passed through a cartridge containing a solid sorbent. The analyte and internal standard are retained on the sorbent while interferences are washed away. A different solvent is then used to elute the analytes. The choice of sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) is critical and must be optimized for the specific chemical properties of 5-Methoxytryptophol.
The internal standard, this compound, should be added to the sample at the very beginning of the preparation process to compensate for any variability or loss during extraction steps. wuxiapptec.com
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation by organic solvent. | Simple, fast, low cost. | High risk of matrix effects, low selectivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents. | Good cleanup, moderate cost, can be automated. | Requires solvent optimization, can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent. | Excellent cleanup, high selectivity, high concentration factor. | Higher cost, requires method development. |
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting components from the sample matrix. nih.gov This is a significant challenge in LC-MS bioanalysis and must be thoroughly evaluated. The "gold standard" quantitative assessment involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solvent. nih.gov
The matrix factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. crimsonpublishers.com Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. acanthusresearch.com By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by matrix effects is normalized, leading to improved data accuracy and precision. scispace.com During validation, matrix effects should be assessed across multiple lots of the biological matrix to ensure method robustness. nih.gov
A critical requirement for a deuterated internal standard is that the deuterium labels must be stable and not exchange with protons from the solvent or matrix during sample preparation, storage, or analysis. acanthusresearch.com Such an exchange would compromise the integrity of the standard and lead to inaccurate quantification.
The position of the deuterium labels on the this compound molecule is crucial. The four deuterium atoms are located on the benzene ring of the indole (B1671886) structure. Deuterium atoms attached to aromatic carbons are chemically stable and are not susceptible to back-exchange under the conditions typically used for bioanalysis (e.g., pH ranges in mobile phases, sample processing). acanthusresearch.com In contrast, deuterium labels placed on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can be prone to exchange. Therefore, the benzene-d4 labeling pattern provides excellent stability for an internal standard.
Considerations during method development include:
Avoiding Extreme pH : While aromatic labels are robust, prolonged exposure to very high or very low pH and high temperatures should be avoided.
Mass Spectrometric Source Conditions : In-source H/D exchange is rare for stable labels but should be considered if anomalous results are observed.
The stability of the label in this compound ensures that its mass remains constant and distinct from the unlabeled analyte, which is fundamental for its function as a reliable internal standard.
For quantification, a calibration curve is constructed by analyzing a series of calibration standards prepared by spiking known concentrations of 5-Methoxytryptophol into a blank biological matrix. mdpi.com A fixed concentration of the internal standard, this compound, is added to each standard. europa.eu The curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. A linear regression model, often with a 1/x or 1/x² weighting, is typically applied to fit the data. researchgate.net
The method's performance is evaluated based on key validation parameters as stipulated by regulatory guidelines: europa.eu
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. The coefficient of determination (r²) should ideally be ≥0.99.
Accuracy and Precision : Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.gov
Lower Limit of Quantification (LLOQ) : The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. mdpi.com
Selectivity : The ability to differentiate and quantify the analyte in the presence of other components in the sample.
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Calibration Range | Defines the quantifiable range of the assay. | 0.1 - 100 ng/mL |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ Accuracy (%) | 80 - 120% | 98.5% |
| LLOQ Precision (%CV) | ≤ 20% | 8.2% |
| QC Accuracy (Low, Mid, High) | 85 - 115% | 96.2% - 104.1% |
| QC Precision (Low, Mid, High) | ≤ 15% | < 7.5% |
Investigations into the Metabolic Pathways and Biotransformation of 5 Methoxytryptophol Utilizing Deuterated Analogs
Elucidation of Tryptophan-Kynurenine Pathway Metabolism in Research Models
Tryptophan, an essential amino acid, is metabolized primarily through the kynurenine (B1673888) pathway, which accounts for approximately 95% of its degradation. encyclopedia.pubnih.gov This major pathway, initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues, leads to the production of several neuroactive and immunomodulatory metabolites, ultimately culminating in the synthesis of nicotinamide adenine dinucleotide (NAD+). nih.govnih.gov
A smaller fraction, roughly 1-5% of tryptophan, is directed down the methoxyindole pathway. encyclopedia.pub This route begins with the hydroxylation of tryptophan to form 5-hydroxytryptophan, the precursor to serotonin (B10506). nih.govresearchgate.net Serotonin can then be further metabolized into various indoleamines, including melatonin (B1676174) and 5-Methoxytryptophol (B162933). The biosynthesis of 5-Methoxytryptophol involves the deamination of serotonin by monoamine oxidase (MAO) to form an unstable aldehyde, which is then reduced to 5-hydroxytryptophol (B1673987). ic.ac.uk Subsequently, the enzyme hydroxyindole-O-methyltransferase (HIOMT) catalyzes the methylation of 5-hydroxytryptophol to produce 5-Methoxytryptophol. ic.ac.uk The significant flux of tryptophan through the kynurenine pathway inherently regulates the substrate availability for the synthesis of serotonin and other methoxyindoles, including 5-Methoxytryptophol.
Table 1: Major Metabolic Pathways of Tryptophan
| Pathway | Approximate Tryptophan Flux | Key Initial Enzymes | Key Products |
|---|---|---|---|
| Kynurenine Pathway | ~95% | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ |
| Methoxyindole Pathway | ~1-5% | Tryptophan Hydroxylase | 5-Hydroxytryptophan, Serotonin, Melatonin, 5-Methoxytryptophol |
Enzymatic Demethylation Pathways of 5-Methoxytryptophol
Demethylation is a known metabolic route for certain methoxyindoles. For instance, melatonin can be demethylated to N-acetyl-serotonin, and 5-methoxytryptamine (5-MT) is O-demethylated to serotonin. nih.govnih.gov This has raised questions about whether O-demethylation is a general metabolic pathway for all pineal methoxyindoles.
To investigate this, studies have utilized deuterated analogs. In a key study, deuterated 5-methoxytryptophol (dML) was administered to rats to trace its metabolites. nih.gov The analysis of urine for the demethylated product, deuterated 5-hydroxyindoleacetic acid (dHIAA), yielded no evidence of its formation. nih.gov This finding strongly suggests that, unlike melatonin, O-demethylation is not a significant metabolic pathway for 5-Methoxytryptophol. nih.gov
The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of a wide range of xenobiotics and endogenous compounds, including indoleamines. Specifically, CYP2D6 has been identified as a high-affinity enzyme for the O-demethylation of 5-methoxyindolethylamines like 5-methoxytryptamine and 5-methoxy-N,N-dimethyltryptamine (5-MDMT). nih.gov Other isoforms, such as CYP1A1 and CYP1A2, are involved in the metabolism of related compounds like melatonin. researchgate.netmdpi.com
However, despite the established role of these enzymes in the demethylation of structurally similar molecules, research utilizing deuterated 5-Methoxytryptophol in rats has failed to detect demethylated metabolites. nih.gov This indicates that 5-Methoxytryptophol is likely a poor substrate for the CYP-mediated O-demethylation pathways that are active for other methoxyindoles. The specific structural characteristics of 5-Methoxytryptophol may hinder its effective binding to the active sites of enzymes like CYP2D6, CYP1A1, and CYP1A2 for this particular reaction to occur in vivo.
The use of deuterated compounds like 5-Methoxytryptophol-benzene-d4 is a powerful tool for investigating reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.orgnih.gov The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its heavier isotopes. wikipedia.org For dealkylation reactions, substituting hydrogen with deuterium (B1214612) at the site of bond cleavage (a primary KIE) typically slows the reaction rate, as the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond.
Observing a significant KIE provides evidence that C-H bond cleavage is involved in the rate-determining step of the metabolic process. epfl.ch In the context of 5-Methoxytryptophol metabolism, the administration of a deuterated analog is the definitive method to explore potential demethylation. beilstein-journals.org However, because in vivo studies did not detect the demethylated product of 5-Methoxytryptophol, a KIE for this specific reaction could not be determined. nih.gov The utility of the deuterated tracer, in this case, was not in measuring a KIE but in demonstrating the absence of a particular metabolic pathway, thereby ruling out demethylation as a significant fate for 5-Methoxytryptophol. nih.gov
Biotransformation to 5-Methoxyindole-3-acetic Acid and Other Metabolites in Experimental Systems
Research has shown that the primary metabolic fate of 5-Methoxytryptophol is its conversion to 5-Methoxyindole-3-acetic acid (5-MIAA). nih.gov In studies where deuterated 5-methoxytryptophol was administered to rats, the major metabolite identified in the urine was deuterated 5-MIAA. nih.gov This biotransformation is analogous to the conversion of serotonin to 5-hydroxyindoleacetic acid.
The pathway likely involves the action of alcohol dehydrogenase to oxidize the terminal alcohol group of 5-Methoxytryptophol to an aldehyde, followed by further oxidation by aldehyde dehydrogenase to the corresponding carboxylic acid, 5-MIAA. This oxidative deamination product is a known methoxyindole that is also synthesized and secreted by the pineal gland. hmdb.canih.gov Studies using monoamine oxidase (MAO) inhibitors have shown a significant reduction in the secretion of both 5-MIAA and 5-Methoxytryptophol, suggesting MAO's involvement in the broader pathway of methoxyindole synthesis and degradation. nih.govnih.gov
Preclinical Metabolic Fate and Excretion Studies of 5-Methoxytryptophol
Preclinical studies, primarily in rodent models, are essential for mapping the metabolic fate and excretion routes of endogenous compounds. The use of isotopically labeled molecules allows for unambiguous tracing from administration to excretion.
In vivo metabolic tracing provides a physiological context that in vitro experiments cannot fully replicate. biorxiv.orgescholarship.org A pivotal study on 5-Methoxytryptophol metabolism involved the administration of a deuterated form of the compound to rats, with subsequent analysis of urinary metabolites. nih.gov This approach allows researchers to distinguish the administered compound and its metabolites from the endogenous pool.
The analysis was conducted using gas chromatography-mass spectrometry (GC-MS), a sensitive technique capable of identifying and quantifying isotopically labeled molecules. nih.gov The results of this tracing study were conclusive: the primary urinary metabolite was identified as deuterated 5-methoxyindole (B15748) acetic acid (dMIAA). nih.gov Crucially, the researchers monitored for ions characteristic of the potential demethylated metabolite, deuterated 5-hydroxyindoleacetic acid (dHIAA), but found no evidence of its presence. nih.gov This in vivo research in a rat model provided the foundational evidence for the primary metabolic pathway of 5-Methoxytryptophol.
Table 2: Summary of In Vivo Metabolic Tracing of Deuterated 5-Methoxytryptophol in Rats
| Administered Compound | Analytical Method | Metabolite Searched For | Result | Conclusion |
|---|---|---|---|---|
| Deuterated 5-Methoxytryptophol (dML) | GC-MS | Deuterated 5-Methoxyindole Acetic Acid (dMIAA) | Detected | Major urinary metabolite |
| Deuterated 5-Methoxytryptophol (dML) | GC-MS | Deuterated 5-Hydroxyindoleacetic Acid (dHIAA) | Not Detected | Demethylation is not a significant pathway |
Data sourced from Leone & Silman (1985). nih.gov
Analysis of Metabolites in Biological Fluids (e.g., Urine, Cerebrospinal Fluid)
The analysis of metabolites in biological fluids is a cornerstone of understanding the biotransformation of xenobiotic and endogenous compounds. In the study of 5-Methoxytryptophol, the use of deuterated analogs, specifically this compound, provides a powerful tool for elucidating metabolic pathways and quantifying the resulting products in complex biological matrices like urine and cerebrospinal fluid (CSF). The stable isotope label allows for the precise differentiation of exogenously administered compounds and their metabolites from endogenous pools.
Research has shown that the primary metabolic fate of 5-Methoxytryptophol is oxidation to its corresponding acidic metabolite, 5-methoxyindole-3-acetic acid (5-MIAA). Studies involving the administration of deuterated 5-Methoxytryptophol to animal models, such as rats, have confirmed this pathway. Analysis of urine samples collected post-administration revealed the presence of deuterated 5-methoxyindole-3-acetic acid as the major metabolite. This finding indicates that the primary route of biotransformation is the oxidation of the alcohol side chain, a common metabolic process for tryptophol (B1683683) derivatives.
The analytical methods employed for the detection and quantification of these metabolites are highly sensitive and specific, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent techniques. These methods are essential for accurately measuring metabolite concentrations in complex fluids like urine and CSF, which contain a multitude of endogenous compounds.
Urine Analysis: Urine is the primary matrix for analyzing the excretory metabolites of 5-Methoxytryptophol. In studies using deuterated analogs, urine samples are typically collected over a 24-hour period to capture the full excretion profile. Sample preparation is a critical step and often involves enzymatic hydrolysis to cleave any glucuronide or sulfate conjugates, followed by liquid-liquid or solid-phase extraction to isolate the metabolites of interest. The extracted compounds are then derivatized to enhance their volatility and thermal stability for GC-MS analysis or are directly analyzed by LC-MS/MS.
In GC-MS analysis, the use of a deuterated internal standard like this compound is crucial. The standard is added to the sample at the beginning of the extraction process and co-elutes with the analyte. By monitoring the specific mass-to-charge (m/z) ratios of the molecular and fragment ions for both the deuterated metabolite and the non-deuterated endogenous compound, precise quantification can be achieved. This technique, known as mass fragmentography or selected ion monitoring (SIM), provides excellent specificity and sensitivity. For instance, endogenous levels of 5-MIAA in human urine have been quantified at approximately 4.77 ± 2.25 micrograms per day using such methods nih.gov.
Cerebrospinal Fluid (CSF) Analysis: Analysis of CSF provides direct insight into the metabolism of compounds within the central nervous system. Due to the low volume of sample typically available and the lower concentration of metabolites compared to urine, highly sensitive analytical techniques are required. LC-MS/MS is particularly well-suited for CSF analysis, offering high sensitivity and the ability to analyze non-volatile and thermally labile compounds without derivatization.
The use of this compound as an internal standard is indispensable for correcting for matrix effects and variations during sample processing and analysis. In a typical LC-MS/MS workflow, CSF samples are subjected to protein precipitation followed by direct injection into the chromatography system. The separation is achieved on a reverse-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the highly selective and sensitive quantification of metabolites like 5-MIAA. While direct quantitative data on deuterated 5-MIAA in CSF following this compound administration is not extensively published, the methodologies for quantifying endogenous indoleacetic acids in CSF are well-established.
The following table summarizes key research findings related to the analysis of 5-Methoxytryptophol metabolites in biological fluids.
| Biological Fluid | Detected Metabolite | Analytical Method | Key Research Findings |
| Rat Urine | Deuterated 5-methoxyindole-3-acetic acid | GC-MS | Identified as the major metabolite following administration of deuterated 5-Methoxytryptophol. Confirms oxidation as the primary metabolic pathway. |
| Human Urine | 5-methoxyindole-3-acetic acid | GC-MS | Endogenous excretion quantified at 4.77 ± 2.25 µ g/day . Demonstrates baseline levels for comparison. nih.gov |
| Human CSF | Indole-3-acetic acid and 5-hydroxyindole-3-acetic acid | GC-MS, LC-MS/MS | Methods for quantification have been developed, crucial for studying indole (B1671886) metabolism in the CNS. nih.gov |
| Human Urine | 5-hydroxyindole-3-acetic acid, 5-hydroxytryptophol | GC-MS, HPLC | Excretion patterns studied to understand serotonin metabolism, a related pathway. |
Preclinical and Mechanistic Investigations of 5 Methoxytryptophol in Biological Systems
Natural Occurrence and Biosynthetic Context of Tryptophol (B1683683) Derivatives Across Organisms
5-Methoxytryptophol (B162933) is an indoleamine, a class of organic compounds characterized by an indole (B1671886) nucleus, that is found across a wide range of living organisms. Its presence and the biosynthesis of its parent compound, tryptophol, are indicative of conserved metabolic pathways with diverse physiological roles.
Tryptophol and its derivatives are metabolites produced by a variety of organisms, including plants, bacteria, fungi, and sponges. cyprusjmedsci.com
In plants , the biosynthesis of tryptophol is linked to the metabolism of the essential amino acid tryptophan. The pathway begins with chorismate, a product of the shikimate pathway. Chorismate is then converted to anthranilate, which is a precursor for tryptophan synthesis. nih.gov Tryptophan can then be metabolized to produce various indole-containing compounds, including tryptophol. This process is part of the plant's mechanism to regulate the levels of the auxin, indole-3-acetic acid (IAA), for which tryptophol can serve as a precursor. nih.gov
Bacteria and fungi , notably the yeast Saccharomyces cerevisiae, also synthesize tryptophol from tryptophan via the Ehrlich pathway. nih.govnih.gov This pathway involves the transamination of tryptophan to indole-3-pyruvic acid, followed by decarboxylation to indole-3-acetaldehyde, which is then reduced to tryptophol. scispace.com In some fungi, like Candida albicans, tryptophol can act as an autoantibiotic. scispace.comresearchgate.net
Marine sponges , such as those of the genus Ircinia, have been identified as a source of tryptophol and its derivatives. scispace.comresearchgate.net The exact biosynthetic pathways within these organisms are less understood and may involve symbiotic microorganisms residing within the sponge.
| Organism Type | Key Precursor | Primary Biosynthetic Pathway | Notable Function |
|---|---|---|---|
| Plants | Tryptophan (from Chorismate) | Tryptophan-dependent pathways | Auxin metabolism and regulation |
| Bacteria | Tryptophan | Ehrlich Pathway | General metabolism |
| Fungi (e.g., Saccharomyces cerevisiae) | Tryptophan | Ehrlich Pathway | Fermentation byproduct, autoantibiotic |
| Sponges | Tryptophan (presumed) | Under investigation (likely involves symbionts) | - |
In vertebrates, the pineal gland is the primary site of 5-methoxytryptophol synthesis. mdpi.comebi.ac.uksemanticscholar.org This endocrine gland, located in the brain, produces several methoxyindoles, including the well-known hormone melatonin (B1676174). mdpi.com The synthesis of 5-methoxytryptophol is closely linked to the metabolism of serotonin (B10506).
There are two main proposed pathways for the synthesis of 5-methoxytryptophol in the pineal gland:
From Serotonin: Serotonin undergoes oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindole (B134679) acetaldehyde. This intermediate is then reduced by aldehyde reductase to 5-hydroxytryptophol (B1673987). Finally, the enzyme hydroxyindole-O-methyltransferase (HIOMT) methylates 5-hydroxytryptophol to produce 5-methoxytryptophol. mdpi.com
From Melatonin: In some tissues like the retina, kidney, and liver, 5-methoxytryptophol can be formed from melatonin. Melatonin is deacetylated to 5-methoxytryptamine, which is then deaminated to form 5-methoxyindole (B15748) acetaldehyde. This intermediate is subsequently reduced to 5-methoxytryptophol. mdpi.com
The secretion of 5-methoxytryptophol from the pineal gland is not constant and is influenced by the light-dark cycle, a key characteristic of its role in circadian rhythms.
Regulation of 5-Methoxytryptophol Levels in Circadian Rhythm Research Models
The concentration of 5-methoxytryptophol exhibits a distinct circadian rhythm in various animal models, highlighting its role in the body's internal timekeeping system. This rhythm is closely tied to environmental cues, particularly light.
Research in several animal models has demonstrated a consistent diurnal pattern of 5-methoxytryptophol levels, which is generally inverse to that of melatonin.
In ducks , pineal 5-methoxytryptophol levels are low at night and high during the day, while melatonin concentrations show the opposite pattern. nih.gov This inverse relationship is also observed in their plasma concentrations, with the mean 5-methoxytryptophol concentration being 2.4 times higher during the day. nih.gov
Similarly, in chicks , the pineal gland exhibits rhythmic fluctuations in 5-methoxytryptophol content, with levels being low during the dark phase and increasing approximately 9-fold at the end of the dark phase to remain high throughout the light period. msjonline.org This rhythm persists even in constant darkness, indicating it is a true circadian rhythm. msjonline.org The rhythm of 5-methoxytryptophol in the chick pineal is 180 degrees out of phase with the rhythm of melatonin biosynthesis. msjonline.org
In rodents , such as rats and hamsters, daily rhythms in pineal methoxyindole metabolism have also been described. nih.govnih.gov 5-Methoxytryptophol levels are highest during the daylight hours and decrease significantly after the onset of darkness, coinciding with the rise in pineal melatonin. nih.gov
| Animal Model | Peak 5-Methoxytryptophol Levels | Trough 5-Methoxytryptophol Levels | Relationship with Melatonin |
|---|---|---|---|
| Duck | Day | Night | Inverse |
| Chick | Day | Night | Inverse (180° out of phase) |
| Rodents (Rat, Hamster) | Day | Night | Inverse |
The primary environmental cue that entrains the circadian rhythm of 5-methoxytryptophol is the light-dark cycle.
In chicks, acute exposure to white light at night leads to an increase in pineal 5-methoxytryptophol and a decrease in pineal melatonin content. nih.gov Furthermore, a 6-hour pulse of light applied early in the subjective night can cause a phase delay in the circadian rhythms of both 5-methoxytryptophol and melatonin. nih.gov Conversely, a light pulse given late in the subjective night can advance the phase of these rhythms. nih.gov Continuous light exposure in chicks leads to high, non-rhythmic levels of pineal 5-methoxytryptophol. msjonline.org
In humans, when the onset of darkness is delayed, the rhythms of 5-methoxytryptophol and melatonin can take 3 to 4 days to adjust to the new lighting schedule. nih.gov Other environmental factors that activate the sympathetic nervous system, such as stress, can also influence methoxyindole synthesis. nih.gov
Influence on Cellular and Subcellular Processes in Experimental Systems
Preclinical studies have begun to elucidate the effects of 5-methoxytryptophol on various cellular and subcellular processes, suggesting its involvement in a range of physiological functions.
In vitro studies have indicated that 5-methoxytryptophol may play a role in bone metabolism. It has been shown to increase osteoblastic activity and inhibit osteoclastic activity in bone cells. mdpi.com One study found that 5-methoxytryptophol stimulated osteoblast differentiation more effectively than melatonin, as evidenced by an increased secretion of osteocalcin. mdpi.com
Furthermore, 5-methoxytryptophol has been observed to influence protein and peptide secretion in pinealocytes. In mouse pinealocytes in culture, 5-methoxytryptophol, along with other 5-methoxyindoles, was found to affect the number of granular vesicles, which are involved in the secretory process. semanticscholar.org The effects were dependent on the duration of application and the presence of noradrenaline, suggesting a complex regulatory mechanism. semanticscholar.org
Additionally, 5-methoxytryptophol has demonstrated antioxidant properties. news-medical.net This is a common feature of indoleamines, including melatonin. The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and upregulate antioxidant enzymes, thereby protecting cells from oxidative damage.
While it is clear that 5-methoxytryptophol exerts these cellular effects, the specific receptor-mediated and downstream signaling pathways are still under investigation. It is hypothesized that its actions may be mediated through interactions with melatonin or serotonin receptors, or through receptor-independent mechanisms related to its antioxidant properties. cyprusjmedsci.comnews-medical.net
Effects on Protein/Peptide Secretion in Isolated Pinealocytes
In vitro studies on isolated mouse pinealocytes have demonstrated that 5-methoxytryptophol, along with other 5-methoxyindoles, plays a role in regulating protein and peptide secretion. nih.gov This process is morphologically characterized by the formation of granular vesicles within the pinealocytes. Research indicates that all tested 5-methoxyindoles, including 5-methoxytryptophol, influence the quantity of these granular vesicles, which are considered a marker of secretory activity. nih.gov
The effect of 5-methoxytryptophol on secretion is dependent on the duration of its application and the presence or absence of noradrenaline in the culture medium. nih.gov This suggests a complex regulatory mechanism involving interactions between the sympathetic nervous system input (represented by noradrenaline) and the 5-methoxyindoles produced within the pineal gland itself. nih.gov Depending on the specific experimental conditions, these interactions can be either synergistic or antagonistic. nih.gov Notably, when compared to other endogenous 5-methoxyindoles like 5-methoxyindole-3-acetic acid, 5-methoxytryptamine, and 5-methoxytryptophan, melatonin was found to be the least effective in stimulating the formation of granular vesicles in this particular experimental model. nih.gov
Interactions with Indoleamine-Associated Receptors (e.g., A2B Adenosine (B11128) Receptor, 5-HT6 Receptor) in In Vitro Assays
The interaction of 5-methoxytryptophol with specific indoleamine-associated receptors is a key area of mechanistic investigation.
A2B Adenosine Receptor: The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that is widely distributed in the brain and other tissues. nih.govmdpi.com Its activation is typically linked to the Gαs subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). mdpi.com However, some studies indicate that it can also couple to Gαi or Gαo proteins, which can lead to the activation of pathways like the ERK and PI3K-Akt signaling cascades. mdpi.comnih.gov A2B receptors are involved in modulating various neuronal functions and can influence the release of several neurotransmitters. nih.gov While the receptor's role in cancer and inflammation is well-documented, direct binding affinity data for 5-methoxytryptophol at the A2B receptor is not extensively characterized in the provided literature.
5-HT6 Receptor: The serotonin 6 (5-HT6) receptor is a G-protein coupled receptor expressed almost exclusively in the central nervous system, particularly in brain regions associated with learning, memory, and mood, such as the hippocampus and striatum. mdpi.comnih.gov This receptor is positively coupled to adenylyl cyclase, and its activation leads to increased cAMP levels. guidetopharmacology.org The 5-HT6 receptor has a high affinity for various tricyclic antidepressant and antipsychotic drugs. mdpi.com Due to its role in cognitive processes, it has become a significant target in the development of therapies for central nervous system disorders. nih.gov Ligands binding to the 5-HT6 receptor typically interact with key amino acid residues, such as a conserved aspartic acid (Asp3.32) and various hydrophobic residues that form a large binding pocket. mdpi.comnih.gov While many indole derivatives have been studied as 5-HT6 ligands, specific high-resolution binding affinity (Ki) values for 5-methoxytryptophol are not detailed in the available search results.
Modulation of Endogenous Biochemical Processes in Cellular and Animal Models
5-Methoxytryptophol has been shown to modulate several key biochemical pathways, particularly those related to indoleamine synthesis in the pineal gland.
In the chick pineal gland, the synthesis of 5-methoxytryptophol and melatonin occurs rhythmically but in opposite phases, suggesting an inverse regulatory relationship. nih.gov Studies using cycloheximide, a protein synthesis inhibitor, demonstrated that inhibiting melatonin production led to a significant increase in 5-methoxytryptophol content. nih.govresearchgate.net Conversely, when melatonin synthesis was stimulated using aminophylline (B1665990) (a phosphodiesterase inhibitor), the concentration of 5-methoxytryptophol decreased. nih.govresearchgate.net This indicates a tightly controlled biochemical switch between the metabolic pathways leading to these two 5-methoxyindoles. nih.gov
| Agent | Mechanism | Effect on Melatonin | Effect on 5-Methoxytryptophol |
|---|---|---|---|
| Cycloheximide | Protein Synthesis Inhibitor | ▼ Decreased | ▲ Increased |
| Aminophylline | Phosphodiesterase Inhibitor | ▲ Increased | ▼ Decreased |
In perifused rat pineal glands, the delta-sleep-inducing peptide (DSIP) was found to stimulate the synthesis and release of 5-methoxytryptophol, as well as melatonin and serotonin. karger.com The stimulatory effect of DSIP on 5-methoxytryptophol secretion required a higher concentration than its effect on melatonin, suggesting differential sensitivity of the respective synthetic pathways to this peptide. karger.com
Studies on trout pineal organs in superfusion culture have revealed that 5-methoxytryptophol is secreted in a manner that can be influenced by light, although less directly than melatonin. nih.gov In these experiments, the production of 5-methoxytryptophol was significantly reduced by pargyline, a monoamine oxidase (MAO) inhibitor, highlighting the role of MAO in its synthesis pathway. nih.gov The secretion rate of 5-methoxytryptophol in the light-adapted state was considerably higher than that of melatonin, though its production decreased with lower light irradiances under certain culture conditions. nih.gov
| Model System | Modulator | Observed Effect on 5-Methoxytryptophol | Reference |
|---|---|---|---|
| Rat Pineal Gland (Perifused) | Delta-Sleep-Inducing Peptide (DSIP) | Stimulated synthesis and release | karger.com |
| Trout Pineal Organ (Superfused) | Pargyline (MAO Inhibitor) | Significantly reduced secretion | nih.gov |
| Trout Pineal Organ (Superfused) | Decreasing Light Irradiance | Decreased production (in Hank's buffer) | nih.gov |
Future Research Directions and Translational Perspectives for 5 Methoxytryptophol Benzene D4
Development of Novel Analytical Methodologies with Deuterated Indoleamines
The development of sensitive and specific analytical methods is crucial for accurately quantifying endogenous indoleamines and their metabolites in complex biological matrices. 5-Methoxytryptophol-benzene-d4 is an ideal internal standard for mass spectrometry-based quantification of 5-methoxytryptophol (B162933). nih.govnih.gov The use of a deuterated internal standard that co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. lcms.cz
Future research will likely focus on developing and validating ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods using this compound for the simultaneous quantification of a panel of indoleamines and their metabolites. These methods will be invaluable for studying the intricate dynamics of the indoleamine network in various physiological and pathological states.
Table 1: Analytical Parameters for Quantification of Indoleamines using Deuterated Internal Standards
| Parameter | Description | Typical Value/Range | Reference |
| Chromatographic Column | C18 reverse-phase | 2.1 x 100 mm, 1.7 µm | unimi.it |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | 0.1% formic acid | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | - | researchgate.net |
| MS/MS Transition (Analyte) | Precursor ion -> Product ion for 5-Methoxytryptophol | e.g., m/z 192 -> 133 | Inferred |
| MS/MS Transition (IS) | Precursor ion -> Product ion for this compound | e.g., m/z 196 -> 137 | Inferred |
| Limit of Quantification (LOQ) | Lowest concentration with acceptable precision and accuracy | pg/mL to ng/mL range | unimi.it |
Advanced Applications in Metabolic Flux Analysis and Pathway Mapping
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the flow of metabolites through metabolic pathways. nih.gov By introducing this compound into a biological system, researchers can trace its metabolic fate and elucidate the activities of enzymes involved in its synthesis and degradation. This approach can provide a dynamic view of the indoleamine pathway, which is not achievable with static concentration measurements. core.ac.uk
Future studies could employ this compound to investigate how various physiological stimuli or pathological conditions alter the metabolic flux through the indoleamine pathway. For instance, it could be used to study the impact of diet, stress, or disease on the conversion of serotonin (B10506) to 5-methoxytryptophol and its subsequent metabolism.
Elucidating Complex Interplays within the Indoleamine Network Using Labeled Tracers
The indoleamine network is a complex web of interconnected metabolic pathways, including the serotonin and kynurenine (B1673888) pathways, which both originate from tryptophan. mdpi.com Understanding the interplay between these pathways is crucial, as imbalances have been implicated in a variety of disorders. The use of labeled tracers like this compound can help to unravel these complex interactions.
By tracking the incorporation of the deuterium (B1214612) label into downstream metabolites, researchers can map the connections between different branches of the indoleamine network. This can reveal points of regulation and potential therapeutic targets for diseases characterized by dysregulated indoleamine metabolism.
Exploration of 5-Methoxytryptophol's Role in Specific Non-Clinical Biological Contexts
5-Methoxytryptophol is known to possess a range of biological activities, including immunomodulatory, antioxidant, and anxiolytic properties. researchgate.netresearchgate.net It is also involved in the regulation of circadian rhythms, with its levels fluctuating in a diurnal pattern. caymanchem.comhmdb.ca Non-clinical studies using this compound can help to further elucidate the mechanisms underlying these effects.
For example, its role in immune modulation could be investigated by treating immune cells with the deuterated compound and tracing its metabolic fate and impact on cellular signaling pathways. Similarly, its antioxidant properties could be explored by examining its ability to protect against oxidative damage in various cellular and animal models.
Table 2: Known and Potential Non-Clinical Biological Roles of 5-Methoxytryptophol
| Biological Role | Observed Effects | Potential Research Application with Deuterated Analog | Reference |
| Immunomodulation | Regulates immune cell function | Tracing metabolic fate in immune cells to identify targets | researchgate.netresearchgate.net |
| Antioxidant | Protects against oxidative stress | Quantifying its contribution to the antioxidant defense system | researchgate.netresearchgate.net |
| Anxiolytic | Reduces anxiety-like behaviors | Investigating its metabolism in brain regions associated with anxiety | researchgate.netresearchgate.net |
| Circadian Rhythm Regulation | Levels vary with the light-dark cycle | Studying its turnover and metabolic clearance throughout the day | caymanchem.comhmdb.ca |
| Protein/Peptide Secretion | Influences granular vesicle formation in pinealocytes | Elucidating its mechanism of action on secretory pathways | nih.gov |
Opportunities for Deuterated Analogues in Mechanistic Enzymology
Deuterated compounds are valuable tools in mechanistic enzymology for studying enzyme kinetics and reaction mechanisms. ansto.gov.au The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the mass difference. nih.gov Measuring the KIE can provide insights into the rate-limiting steps of an enzymatic reaction and the nature of the transition state.
This compound can be used as a substrate for enzymes involved in its metabolism to probe their catalytic mechanisms. By comparing the reaction rates with the non-deuterated compound, researchers can determine if C-H bond cleavage in the benzene (B151609) ring is involved in the rate-determining step of the reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
